molecular formula C24H26N2O B11519577 1,3-Dibenzyl-2-(3-methoxyphenyl)imidazolidine

1,3-Dibenzyl-2-(3-methoxyphenyl)imidazolidine

Cat. No.: B11519577
M. Wt: 358.5 g/mol
InChI Key: FGYVPGQEQNQENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibenzyl-2-(3-methoxyphenyl)imidazolidine is a synthetic organic compound that belongs to the class of imidazolidines This compound features a five-membered heterocyclic ring with two benzyl groups and a methoxyphenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibenzyl-2-(3-methoxyphenyl)imidazolidine typically involves the reaction of benzylamine with 3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the imidazolidine ring. Common catalysts used in this reaction include acids such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-2-(3-methoxyphenyl)imidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinones.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazolidines.

    Substitution: The benzyl and methoxyphenyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Imidazolidinones

    Reduction: Dihydroimidazolidines

    Substitution: Various substituted imidazolidines depending on the reagents used

Scientific Research Applications

1,3-Dibenzyl-2-(3-methoxyphenyl)imidazolidine has found applications in several areas of scientific research:

Mechanism of Action

The mechanism of action of 1,3-dibenzyl-2-(3-methoxyphenyl)imidazolidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the aggregation of α-synuclein, a protein associated with Parkinson’s disease . The compound binds to the protein, stabilizing its native conformation and preventing the formation of toxic aggregates. This interaction is mediated through hydrogen bonding and hydrophobic interactions between the compound and the protein.

Comparison with Similar Compounds

1,3-Dibenzyl-2-(3-methoxyphenyl)imidazolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H26N2O

Molecular Weight

358.5 g/mol

IUPAC Name

1,3-dibenzyl-2-(3-methoxyphenyl)imidazolidine

InChI

InChI=1S/C24H26N2O/c1-27-23-14-8-13-22(17-23)24-25(18-20-9-4-2-5-10-20)15-16-26(24)19-21-11-6-3-7-12-21/h2-14,17,24H,15-16,18-19H2,1H3

InChI Key

FGYVPGQEQNQENI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.